α5β1 Integrin Ligand Specificity: c(GRGDSP) vs. cRGDfV and Cilengitide
Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is explicitly characterized as a synthetic α5β1 integrin ligand that competitively inhibits invasin binding to α5β1 integrin on Caco-2 cells . In contrast, cRGDfV and Cilengitide are described as selective antagonists of αvβ3 and αvβ5 integrins [1]. This is a fundamental difference in primary target engagement that dictates which biological pathways are modulated.
| Evidence Dimension | Primary Integrin Target |
|---|---|
| Target Compound Data | α5β1 integrin |
| Comparator Or Baseline | cRGDfV and Cilengitide target primarily αvβ3 and αvβ5 integrins |
| Quantified Difference | Qualitative difference in primary target |
| Conditions | Literature characterization of compound activity |
Why This Matters
For research focused on α5β1-dependent adhesion, migration, or invasion (e.g., Caco-2 cell models of bacterial pathogenesis), c(GRGDSP) is the appropriate tool; using an αvβ3-selective peptide would yield negative or confounding results.
- [1] Anjiechem. Cilengitide Product Page. View Source
